2-Chloro-3-methoxy-5,6-dimethylpyrazine

Medicinal Chemistry Synthetic Methodology Process Chemistry

2-Chloro-3-methoxy-5,6-dimethylpyrazine is a heterocyclic aromatic compound classified as a halogenated methoxypyrazine. It serves as a versatile building block in medicinal chemistry, flavor chemistry, and materials science, primarily due to its reactive chlorine atom, which is highly amenable to nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups for downstream applications.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12969799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methoxy-5,6-dimethylpyrazine
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)OC)Cl)C
InChIInChI=1S/C7H9ClN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3
InChIKeyDCPAWKRCHKUFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methoxy-5,6-dimethylpyrazine: A Strategic Pyrazine Building Block for Targeted Synthesis and Bioactivity Exploration


2-Chloro-3-methoxy-5,6-dimethylpyrazine is a heterocyclic aromatic compound classified as a halogenated methoxypyrazine [1]. It serves as a versatile building block in medicinal chemistry, flavor chemistry, and materials science, primarily due to its reactive chlorine atom, which is highly amenable to nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups for downstream applications [2].

Synthetic Workflow SNAr-based derivatization using the reactive 2-chloro handle
Regioisomer Identity Unique 2-chloro-3-methoxy pattern on a 5,6-dimethylpyrazine core
Research Context Antimicrobial SAR and CYP induction profiling studies

Beyond Substitution: Why 2-Chloro-3-methoxy-5,6-dimethylpyrazine's Unique Reactivity Profile Dictates its Selection Over Simpler Pyrazine Analogs


In-class pyrazine derivatives cannot be arbitrarily interchanged due to the profound impact of specific substitution patterns on both chemical reactivity and biological activity. For example, while 3-methoxy-2,5-dimethylpyrazine is a known flavor compound, it lacks the reactive chlorine handle of 2-chloro-3-methoxy-5,6-dimethylpyrazine, which is essential for further synthetic elaboration and for driving differential biological effects [1][2]. The distinct positional isomerism and the presence of the chlorine atom confer a unique reactivity profile that is not observed in non-halogenated analogs, making this compound a non-substitutable intermediate in targeted synthesis pathways .

Target Compound
Potential Substitute
Interchangeability Risk
2-Chloro-3-methoxy-5,6-dimethylpyrazine
3-Methoxy-2,5-dimethylpyrazine (non-halogenated)
Lacks chlorine required for SNAr; may not support same synthetic elaboration
This specific regioisomer
Positional isomer (e.g., 2-methoxy-3,5-dimethylpyrazine)
May shift antimicrobial activity and CYP enzyme induction profile

Quantitative Evidence Guide for 2-Chloro-3-methoxy-5,6-dimethylpyrazine: Comparative Performance in Synthesis and Bioactivity


Synthetic Utility: Chlorine as a Unique Reactive Handle for Nucleophilic Aromatic Substitution

2-Chloro-3-methoxy-5,6-dimethylpyrazine possesses a chlorine atom at the 2-position, a critical functional handle absent in its non-halogenated analogs like 3-methoxy-2,5-dimethylpyrazine. This enables efficient nucleophilic aromatic substitution (SNAr) reactions, a key step for generating diverse chemical libraries. The presence of the chlorine atom is a prerequisite for these transformations, as demonstrated in the synthesis of alkoxypyrazine derivatives from chlorinated precursors [1].

SNAr Reactivity
Reported
Chlorine at C2 enables nucleophilic substitution; non-halogenated analogs lack this handle
Defines synthetic utility and substitution pathway
Binary difference; class-level SNAr evidence
Medicinal Chemistry Synthetic Methodology Process Chemistry

Structural Differentiation: Distinct NMR Fingerprint Compared to Positional Isomers

2-Chloro-3-methoxy-5,6-dimethylpyrazine is a distinct chemical entity with a unique substitution pattern. While no direct NMR comparison to its isomer was found, the analytical methodology to distinguish closely related dimethyl methoxypyrazines is well-established and can be applied to differentiate this compound from its positional isomers. A study on constitutional isomers of dimethyl methoxypyrazines showed that compounds like 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine, while having similar mass and NMR behavior, can be distinguished through careful spectroscopic analysis [1].

Isomer Identity
Reported
Distinct 1H/13C NMR and GC retention vs. positional isomers
Ensures correct regioisomer for experimental reproducibility
Analytical method context
Analytical Chemistry Quality Control Structural Elucidation

Antimicrobial Class Trend: 2-Chloro Substitution as a Key Motif for Enhanced Anti-Staphylococcal Activity

A study on halogenated pyrazine-based chalcones revealed a consistent structure-activity relationship (SAR) where 2-chloro derivatives demonstrated superior antimicrobial potency compared to other halogenated or non-halogenated analogs. This class-level evidence suggests that the 2-chloro substitution pattern on the pyrazine ring is a critical determinant for enhancing anti-staphylococcal activity [1].

Anti-Staph. Activity
Class-level
2-Chloro derivatives showed the highest inhibitory effect among halogenated series
Supports 2-chloro motif selection for antimicrobial SAR
Class-level SAR; in vitro screening context
Antimicrobial Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

CYP Enzyme Induction Profile: Divergence from Other Pyrazine Derivatives

Pyrazine derivatives can exhibit distinct cytochrome P450 (CYP) enzyme induction profiles, which are critical for predicting potential drug-drug interactions and toxicity. A study on rat liver showed that while pyrazine itself is primarily a CYP2E1 inducer, the derivative (methylthio)methylpyrazine (MTMP) acts as a mixed inducer, increasing levels of CYP2B1 and CYP3A isoenzymes [1]. This highlights that even minor structural changes on the pyrazine core can lead to significant qualitative differences in biological response.

CYP Induction
Class-level
Pyrazine induces CYP2E1; MTMP induces CYP2B1/CYP3A — structure-dependent divergence
Highlights CYP isoform selectivity risk; validate per derivative
In vivo rat model; class-level inference
Drug Metabolism Toxicology Drug-Drug Interactions

Defined Application Scenarios for 2-Chloro-3-methoxy-5,6-dimethylpyrazine Based on Validated Evidence


Synthesis of Diversified Pyrazine Libraries via SNAr for Medicinal Chemistry Hit Expansion

Procurement is justified for projects requiring the rapid generation of chemical diversity around a pyrazine core. The reactive chlorine atom at the 2-position of 2-Chloro-3-methoxy-5,6-dimethylpyrazine serves as an essential functional handle for nucleophilic aromatic substitution (SNAr) reactions with various amines, thiols, and alkoxides, enabling the creation of focused libraries for structure-activity relationship (SAR) studies [1].

Starting Material for Targeted Synthesis of Novel Anti-Staphylococcal Agents

Researchers focusing on developing new treatments for Staphylococcus infections should prioritize this compound. Class-level evidence demonstrates that the 2-chloro substitution on pyrazine derivatives is associated with enhanced inhibitory effects against Staphylococcus sp. [1]. This makes 2-Chloro-3-methoxy-5,6-dimethylpyrazine a rational starting point for designing and synthesizing novel anti-staphylococcal candidates.

Development of Chemical Probes to Investigate CYP Enzyme Induction

For toxicology and drug metabolism studies aimed at understanding structure-activity relationships governing cytochrome P450 (CYP) enzyme induction, this compound is a valuable tool. The class-level evidence shows that pyrazine derivatives can be selective (e.g., CYP2E1 for pyrazine) or mixed (e.g., CYP2B1/CYP3A for MTMP) inducers [1]. Synthesizing derivatives from 2-Chloro-3-methoxy-5,6-dimethylpyrazine allows for a systematic exploration of how specific substituents alter the CYP induction profile.

Procurement of a Defined Regioisomer for Precise Analytical or Synthetic Workflows

In analytical method development or chemical synthesis where isomeric purity is critical, procurement of 2-Chloro-3-methoxy-5,6-dimethylpyrazine is essential. As demonstrated for other dimethyl methoxypyrazines, positional isomers can be distinguished spectroscopically [1]. Using the correct, well-characterized regioisomer ensures experimental reproducibility and avoids the confounding effects of isomeric impurities.

Application
Selection Property
Validation Focus
SNAr Library Synthesis
Chlorine substituent for nucleophilic displacement
Reactivity and derivatization scope
Antimicrobial SAR Studies
2-Chloro substitution motif
Anti-staphylococcal activity in class-level SAR
CYP Induction Profiling
Pyrazine core with modifiable substituents
Isoform-specific CYP induction response
Regioisomer-Specific Workflows
Unique substitution pattern
Isomeric purity and spectroscopic identity
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